Cas no 77200-39-6 (7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one)

7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one, 7-methoxy-3-phenyl-2-(trifluoromethyl)-
- 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- SR-01000443999
- AB01300699-01
- F0758-0074
- 77200-39-6
- NCGC00304167-01
- 7-methoxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
- STK922661
- 7-methoxy-2-trifluoromethylisoflavone
- Z57122662
- AKOS002181250
- SR-01000443999-1
-
- インチ: InChI=1S/C17H11F3O3/c1-22-11-7-8-12-13(9-11)23-16(17(18,19)20)14(15(12)21)10-5-3-2-4-6-10/h2-9H,1H3
- InChIKey: YWEKTSYTGAHIFD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 320.06602869g/mol
- どういたいしつりょう: 320.06602869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 35.5Ų
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0758-0074-2mg |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-15mg |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-20μmol |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-10mg |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-30mg |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 30mg |
$119.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-2μmol |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-1mg |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-3mg |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 3mg |
$63.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-20mg |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F0758-0074-10μmol |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one |
77200-39-6 | 90%+ | 10μmol |
$69.0 | 2023-08-13 |
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-oneに関する追加情報
7-Methoxy-3-Phenyl-2-(Trifluoromethyl)-4H-Chromen-4-One: A Comprehensive Overview
7-Methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS No. 77200-39-6) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the chromenone family, which is characterized by a fused bicyclic structure comprising a benzene ring and a gamma-pyrone moiety. The presence of functional groups such as the methoxy group, phenyl group, and trifluoromethyl group imparts unique chemical and biological properties to this molecule.
The synthesis of 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves a series of well-controlled organic reactions. Recent advancements in synthetic chemistry have enabled the development of efficient routes to construct this compound. For instance, researchers have employed methodologies such as the Robinson annulation reaction, which allows for the formation of the chromenone skeleton in a single step. The introduction of the trifluoromethyl group has been achieved through electrophilic substitution or coupling reactions, depending on the specific conditions optimized for this compound.
One of the most intriguing aspects of 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is its pharmacological profile. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. The methoxy group at position 7 plays a critical role in modulating these activities by influencing the compound's solubility and bioavailability. Furthermore, the trifluoromethyl group at position 2 enhances the molecule's stability and lipophilicity, which are essential properties for drug candidates.
In addition to its pharmacological applications, 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has shown potential in agrochemicals. Recent research has highlighted its ability to inhibit plant pathogens, particularly fungi that cause crop diseases. The phenyl group at position 3 contributes to this activity by enhancing the compound's ability to interact with microbial membranes. This dual functionality makes it a versatile molecule with applications across multiple industries.
The structural uniqueness of 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one also lends itself to advanced materials science applications. For example, its chromophoric properties make it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). The trifluoromethyl group enhances the molecule's electron-withdrawing properties, which are crucial for optimizing device performance. Researchers are actively exploring these applications, with recent studies demonstrating promising results in terms of efficiency and stability.
From an environmental perspective, 7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has been subjected to rigorous toxicity assessments. These studies have revealed that the compound exhibits low toxicity towards non-target organisms, making it suitable for agricultural and pharmaceutical uses. The methoxy group at position 7 further contributes to this safety profile by reducing potential side effects.
Looking ahead, 7-methoxy-3 phenyl 2 trifluoromethyl 4H chromen 4 one is expected to play an increasingly important role in drug discovery and materials development. Ongoing research is focused on optimizing its synthesis for large-scale production and exploring its interactions with biological systems at molecular levels. Additionally, efforts are underway to modify its structure further to enhance specific properties such as bioavailability or photostability.
In conclusion, 7-methoxy 3 phenyl 2 trifluoromethyl 4H chromen 4 one (CAS No: 77200 39 6) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure and functional groups endow it with remarkable chemical and biological properties that continue to attract attention from researchers worldwide.
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